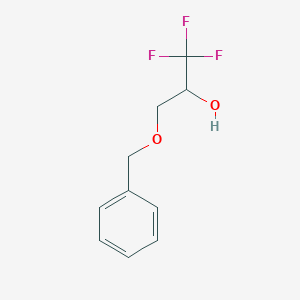

1,1,1-Trifluoro-3-(benzyloxy)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

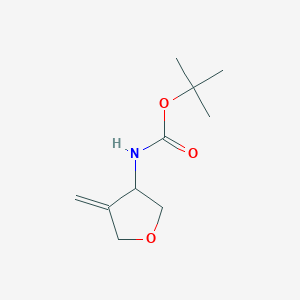

“1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” is a type of organic compound that contains a trifluoro group and a benzyloxy group . Trifluoro compounds are known for their reactivity and are often used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” were not found, a related compound, “1,1,1-Trifluoro-3-alkyn-2-ols”, has been synthesized by stereospecific substitution of optically active 1-benzyloxy-2,2,2-trifluoroethyl tosylate with lithium alkynyltriethylaluminates .Scientific Research Applications

Fluorescent Probes

Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. These probes are sensitive, selective, and non-toxic, making them valuable tools for molecular detection. Let’s explore how 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol contributes to this field:

Design and Synthesis:- Design Principles and Methods :

Proteolytic Enzyme Research

3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol: has historical significance in the production of the Klenow fragment, a proteolytic enzyme. Although commercially available Klenow fragment is now produced recombinantly in E. coli strains, understanding its proteolytic production remains relevant .

Suzuki–Miyaura Coupling

This compound contributes to the field of organic synthesis through Suzuki–Miyaura cross-coupling reactions. These reactions form carbon–carbon bonds and are widely applied due to their mild conditions and functional group tolerance. Researchers use boron reagents, including 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol , in these coupling reactions .

Mechanism of Action

Future Directions

The future directions for research on “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” and similar compounds could include exploring their potential uses in organic synthesis, given the reactivity of trifluoro compounds . Further studies could also investigate the properties and potential applications of these compounds in various fields such as pharmaceuticals and agrochemicals .

properties

IUPAC Name |

1,1,1-trifluoro-3-phenylmethoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMILHUZYNRDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-(benzyloxy)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)

![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)

![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)